molecular formula C22H25N3O6 B4165387 N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide

Cat. No.: B4165387
M. Wt: 427.4 g/mol
InChI Key: GWGMETJWXTYZKU-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is an organic compound with the molecular formula C22H25N3O6 This compound is known for its complex structure, which includes a cyclohexyl group, a methoxy-nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with cyclohexylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol and require refluxing for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated systems to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide is unique due to the presence of both a methoxy and a nitro group, which can undergo various chemical transformations. This makes it a versatile compound for use in different scientific applications.

Properties

IUPAC Name

N-cyclohexyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-30-18-11-12-19(20(13-18)25(28)29)24-21(26)14-31-17-9-7-15(8-10-17)22(27)23-16-5-3-2-4-6-16/h7-13,16H,2-6,14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGMETJWXTYZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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